ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate is a complex organic compound with a molecular formula of C29H27N3O5 and an average mass of 497.542 Da . This compound is notable for its intricate structure, which includes an anthraquinone core, an oxazole ring, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate possible therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through modulation of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate can be compared to other compounds with similar structures, such as:
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Benzimidazole derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Cyclohexanol derivatives: These compounds are used in organic synthesis and have various industrial applications. The uniqueness of this compound lies in its combination of structural features, which confer specific biological and chemical properties.
Properties
Molecular Formula |
C29H27N3O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
ethyl 1-[10-(4-methoxyanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C29H27N3O5/c1-3-36-29(34)17-7-6-14-32(16-17)23-15-22(30-18-10-12-19(35-2)13-11-18)24-25-26(23)31-37-28(25)21-9-5-4-8-20(21)27(24)33/h4-5,8-13,15,17,30H,3,6-7,14,16H2,1-2H3 |
InChI Key |
COFPFXTVGQCWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.